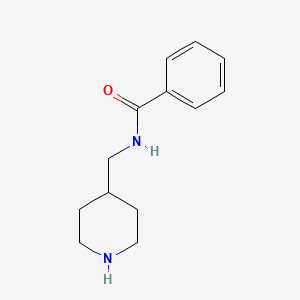
N-(4-Piperidinylmethyl)benzamide
Description
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H18N2O/c16-13(12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-5,11,14H,6-10H2,(H,15,16) |
InChI Key |
VVMPCSWCESXZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Variations :
- Electron-Withdrawing Groups: N-{[(4-Nitrophenyl)amino]methyl}benzamide incorporates a nitro group, enhancing reactivity in pro-drug design .
- Piperidine/Piperazine Modifications : Compounds like 3-[(4-methylpiperazinyl)methyl]-N-[4-methyl-3-(pyridinyl)phenyl]benzamide (an Imatinib impurity) feature methyl-piperazine, influencing solubility and target affinity .
- Heterocyclic Additions : N-Benzimidazolyl-methyl benzamides (e.g., Compound 3a) include benzimidazole moieties, improving anti-inflammatory activity .
Anticancer and Epigenetic Modulation :
- N-(4-Piperidinylmethyl)benzamide stabilizes G-quadruplex DNA, inhibiting oncogene transcription .
- In contrast, N-(2-aminophenyl)-benzamide derivatives (e.g., B2, B18) act as histone deacetylase 2 (HDAC2) inhibitors, with imidazole substituents achieving binding energies up to 83.7 kcal/mol, surpassing standard inhibitors like SAHA .
Antimicrobial and Anthelmintic Effects :
- Mannich base derivatives (e.g., N-[(di-substituted-amino)methyl]-4H-triazolyl benzamides) exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli .
- Piperidinylmethyl benzamide metal complexes (Co, Cu) show dose-dependent anthelmintic activity, outperforming albendazole at 20 mg/mL .
Antioxidant and Anti-inflammatory Properties :
- N-(Anilinocarbonothioyl)benzamides with hydroxyl (86.6% inhibition) or methoxy (87.7%) groups demonstrate superior antioxidant activity compared to vitamin E .
- Benzimidazolyl-methyl derivatives (e.g., 3e, 3g) reduce inflammation by 60–75% in carrageenan-induced edema models, with minimal gastric toxicity .
Structure-Activity Relationships (SAR)
- Piperidine/Piperazine Groups : Enhance DNA binding (G-quadruplex stabilization) and metabolic stability .
- Electron-Donating Substituents : Methoxy and hydroxyl groups improve antioxidant capacity by facilitating radical scavenging .
- Metal Coordination : Cobalt and copper complexes of benzamides increase anthelmintic efficacy via enhanced membrane permeability .
Preparation Methods
Reductive Amination via Hydrogenation
A widely documented method involves the hydrogenation of a benzhydryl alcohol precursor. For example, 4-(4-piperidinylmethyl)benzamide is synthesized by subjecting a benzhydryl alcohol intermediate to catalytic hydrogenation using palladium on activated carbon (Pd/C) in methanol at 50°C for 3–5 hours. This method achieves a yield of 86.1% and produces high-purity crystals after recrystallization with ethyl acetate.
Reaction Scheme
Key Conditions
-
Catalyst: 10% Pd/C
-
Solvent: Methanol
-
Temperature: 50°C
-
Pressure: Atmospheric H₂
Acylation of 4-Piperidinylmethylamine
Another approach involves the acylation of 4-piperidinylmethylamine with benzoyl chloride derivatives. For instance, 4-(piperidin-1-ylmethyl)benzoic acid is condensed with substituted anilines using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) in dichloromethane. This method is adaptable for introducing diverse substituents on the benzamide ring.
Reaction Scheme
Optimization Insights
Suzuki-Miyaura Cross-Coupling
A patent-derived method utilizes Suzuki coupling of a vinyl bromide intermediate with arylboronic acids to assemble the benzamide-piperidine scaffold. While less common, this route offers flexibility for introducing aromatic diversity at the benzylic position.
Reaction Scheme
Advantages
-
Enables synthesis of structurally diverse analogues.
-
Tolerates electron-withdrawing and donating groups on the aryl ring.
Comparative Analysis of Synthetic Methods
Optimization Strategies
Catalyst Loading and Solvent Effects
Temperature Control
-
Acylation Reactions : Maintaining temperatures below 25°C reduces esterification side reactions.
-
Hydrogenation : Elevated temperatures (50°C) accelerate reaction kinetics without compromising selectivity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
-
Purity assessment using C18 columns with UV detection at 254 nm.
-
Retention time: 8.2 minutes under isocratic conditions (60% acetonitrile/40% water).
Industrial-Scale Considerations
Cost-Effective Catalysts
Recycling Pd/C via filtration reduces material costs by 30–40% in hydrogenation.
Green Chemistry Metrics
-
E-Factor : Acylation methods exhibit higher waste generation (E = 15) compared to hydrogenation (E = 5).
-
Solvent Recovery : Ethyl acetate and methanol are reclaimed via distillation in >90% efficiency.
Emerging Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


